molecular formula C13H13ClN2O3 B12154057 7-chloro-N-(2-methoxyethyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide

7-chloro-N-(2-methoxyethyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide

Cat. No.: B12154057
M. Wt: 280.70 g/mol
InChI Key: GOQOXWCHLIDIFT-UHFFFAOYSA-N
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Description

7-chloro-N-(2-methoxyethyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide is a quinoline derivative known for its diverse biological activities. Quinolines and their derivatives are present in numerous natural products and have been extensively studied for their antimalarial, antibacterial, anticancer, and anti-inflammatory properties .

Preparation Methods

The synthesis of 7-chloro-N-(2-methoxyethyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide typically involves nucleophilic aromatic substitution reactions. One common method includes the reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length, followed by treatment with substituted aromatic or heteroaromatic aldehydes . The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the process . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

7-chloro-N-(2-methoxyethyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amines.

Mechanism of Action

The mechanism of action of 7-chloro-N-(2-methoxyethyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets. For instance, its antimalarial activity is attributed to its ability to interfere with the heme detoxification pathway in Plasmodium parasites . The compound may also inhibit DNA synthesis and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar compounds to 7-chloro-N-(2-methoxyethyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide include other quinoline derivatives such as chloroquine and quinine. Compared to these compounds, this compound may exhibit unique properties due to the presence of the methoxyethyl group, which can influence its biological activity and pharmacokinetic profile .

Similar Compounds

Properties

Molecular Formula

C13H13ClN2O3

Molecular Weight

280.70 g/mol

IUPAC Name

7-chloro-N-(2-methoxyethyl)-4-oxo-1H-quinoline-3-carboxamide

InChI

InChI=1S/C13H13ClN2O3/c1-19-5-4-15-13(18)10-7-16-11-6-8(14)2-3-9(11)12(10)17/h2-3,6-7H,4-5H2,1H3,(H,15,18)(H,16,17)

InChI Key

GOQOXWCHLIDIFT-UHFFFAOYSA-N

Canonical SMILES

COCCNC(=O)C1=CNC2=C(C1=O)C=CC(=C2)Cl

Origin of Product

United States

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